molecular formula C15H22N2O B1681056 Sophocarpine CAS No. 6483-15-4

Sophocarpine

Cat. No.: B1681056
CAS No.: 6483-15-4
M. Wt: 246.35 g/mol
InChI Key: AAGFPTSOPGCENQ-JLNYLFASSA-N
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Scientific Research Applications

Mechanism of Action

Sophocarpine is a natural compound that belongs to the quinolizidine alkaloid family, and has a long history of use and widespread distribution in traditional Chinese herbal medicines .

Target of Action

This compound has been shown to interact with various targets, modulating several signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . These pathways play crucial roles in inflammation, pain sensation, viral replication, parasite survival, cancer progression, endocrine regulation, and organ protection .

Mode of Action

This compound’s mode of action is multifaceted due to its interaction with multiple targets. For instance, it has been shown to inhibit the Na+ current (INa), Ca2+ current (ICaL), and K+ tail current, which are crucial for the propagation of action potentials in cardiac myocytes . This inhibition can lead to a decrease in the amplitude and maximal depolarization velocity of the action potentials, thereby potentially exerting antiarrhythmic effects .

Biochemical Pathways

This compound modulates various biochemical pathways. For example, it has been shown to suppress the p38/JNK signaling pathway, mitigate oxidative stress, and upregulate the expression of anti-inflammatory factors such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) to exert hepatoprotective effects .

Pharmacokinetics

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life . This suggests that this compound is rapidly distributed and eliminated from the body, which could influence its bioavailability and therapeutic effects.

Result of Action

This compound has been shown to have anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . For example, it has been found to have beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer . Additionally, it has been shown to alleviate doxorubicin-induced heart injury by suppressing oxidative stress and apoptosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect the pharmacokinetics of this compound. In a study, it was found that this compound significantly changed the pharmacokinetics of umbralisib, a drug used for treating marginal zone lymphoma and follicular lymphoma . This suggests that there may be herb-drug interactions between this compound and other medications, which could influence its action, efficacy, and stability.

Safety and Hazards

Sophocarpine is toxic if swallowed . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sophocarpine could alleviate ISO-induced kidney injury by inhibiting inflammation, apoptosis, oxidative stress and fibrosis . It could also be used for treatment of neurological disorders like Alzheimer’s disease .

Biochemical Analysis

Biochemical Properties

Sophocarpine has been shown to modulate various signaling pathways, such as the NF-κB, MAPK, PI3K/AKT, and AMPK pathways . It interacts with these enzymes and proteins, influencing biochemical reactions within the body .

Cellular Effects

This compound has anti-inflammatory, analgesic, antiviral, antiparasitic, anticancer, endocrine regulatory, and organ-protective effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing various cellular processes .

Temporal Effects in Laboratory Settings

The distribution of this compound in the body conforms to a two-compartment model, and this compound can be detected in various tissues with a relatively short half-life .

Dosage Effects in Animal Models

This compound has been studied for its anti-diabetic potential in mice models . The administration of this compound to diabetic mice significantly attenuated glucose content in the plasma .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

This compound follows a two-compartment model for distribution in the body and can be detected in various tissues .

Subcellular Localization

This could include investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sophocarpine can be synthesized through various chemical routes. One common method involves the extraction of the compound from the Sophora alopecuroides plant, followed by purification processes such as crystallization and chromatography . The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability and purity of the compound.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale extraction from Sophora alopecuroides. The process involves harvesting the plant, drying, and then extracting the alkaloid using solvents like ethanol or methanol. The extract is then subjected to purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sophocarpine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Sophocarpine is often compared with other alkaloids derived from Sophora species, such as matrine, oxymatrine, and sophoridine. These compounds share similar pharmacological properties but differ in their chemical structures and specific biological activities . For instance:

This compound’s unique combination of anti-inflammatory, anti-arrhythmic, and anti-tumor properties sets it apart from these similar compounds, making it a versatile and valuable compound in scientific research and medicine .

Properties

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGFPTSOPGCENQ-JLNYLFASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

78003-71-1 (hydrobromide)
Record name Sophocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90215126
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6483-15-4
Record name (-)-Sophocarpine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6483-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sophocarpine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006483154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sophocarpine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6483-15-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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